molecular formula C17H36O4Si2 B13391329 (4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one

(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one

Cat. No.: B13391329
M. Wt: 360.6 g/mol
InChI Key: DCFHRVSQGCDCMH-UHFFFAOYSA-N
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Description

(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one is a compound that features two tert-butyldimethylsilyl groups. These groups are often used as protecting groups in organic synthesis to protect hydroxyl functionalities from undesired reactions . The compound is a derivative of oxolan-2-one, which is a lactone, a cyclic ester that is commonly found in various chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds via the formation of a silyl ether, which protects the hydroxyl groups from further reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions would be optimized to ensure maximum conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the lactone ring into a diol.

    Substitution: The tert-butyldimethylsilyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of fluoride ions, such as tetrabutylammonium fluoride (TBAF), to remove the silyl protecting groups.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of hydroxyl derivatives after removal of silyl groups.

Scientific Research Applications

Chemistry

In chemistry, (4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one is used as an intermediate in the synthesis of more complex molecules. Its protected hydroxyl groups allow for selective reactions at other sites of the molecule .

Biology

In biological research, the compound can be used to study enzyme mechanisms that involve lactone intermediates. The protected hydroxyl groups can be selectively deprotected to study the role of hydroxyl functionalities in biological systems.

Medicine

In medicinal chemistry, the compound can be used as a building block for the synthesis of pharmaceuticals. The protected hydroxyl groups can be deprotected at a later stage to introduce hydroxyl functionalities that are crucial for biological activity.

Industry

In the industrial sector, the compound can be used in the synthesis of polymers and other materials that require precise control over functional group placement and protection.

Mechanism of Action

The mechanism of action of (4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one primarily involves the protection and deprotection of hydroxyl groups. The tert-butyldimethylsilyl groups protect the hydroxyl functionalities from undesired reactions, allowing for selective reactions at other sites of the molecule. The deprotection process involves the use of fluoride ions to remove the silyl groups, revealing the hydroxyl functionalities for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • (4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one
  • (4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-thione
  • (4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-amine

Uniqueness

The uniqueness of (4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one lies in its dual protection of hydroxyl groups, which allows for selective reactions and the synthesis of complex molecules. The tert-butyldimethylsilyl groups provide steric hindrance, making the compound more stable and less prone to undesired reactions compared to other protecting groups .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O4Si2/c1-16(2,3)22(7,8)19-12-14-13(11-15(18)20-14)21-23(9,10)17(4,5)6/h13-14H,11-12H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFHRVSQGCDCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(=O)O1)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O4Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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